REACTION_CXSMILES
|
[NH2:1]O.Cl.[C:4]([CH2:12][CH2:13][CH2:14][C:15](=O)[CH3:16])(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)(=O)C>[CH3:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCCC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Acetic acid was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with H2O (25 cc)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 cc)
|
Type
|
WASH
|
Details
|
the organic layer was washed with 25% aqueous NH4OAc, dilute NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |